molecular formula C19H20N4O3S3 B2661683 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide CAS No. 1242879-13-5

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide

Cat. No.: B2661683
CAS No.: 1242879-13-5
M. Wt: 448.57
InChI Key: JFQWYPVLTQQZOR-UHFFFAOYSA-N
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Description

This compound is a pyrimidine-based acetamide derivative featuring a thiophene-2-sulfonyl substituent at the 5-position of the pyrimidine ring and an ethyl-3-methylphenyl group on the acetamide nitrogen.

Properties

IUPAC Name

2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-ethyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S3/c1-3-23(14-7-4-6-13(2)10-14)16(24)12-28-19-21-11-15(18(20)22-19)29(25,26)17-8-5-9-27-17/h4-11H,3,12H2,1-2H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQWYPVLTQQZOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C)C(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene-2-sulfonyl chloride, which is then reacted with 4-amino-5-(thiophene-2-sulfonyl)pyrimidine to form the intermediate compound. This intermediate is further reacted with N-ethyl-N-(3-methylphenyl)acetamide under specific conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the nitro group can yield the corresponding amine.

Scientific Research Applications

Synthetic Pathways

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrimidine Core : This is achieved through a condensation reaction between thiophene-2-sulfonyl chloride and an appropriate amine, followed by cyclization.
  • Introduction of the Thioether Linkage : The thioether linkage is introduced by reacting the pyrimidine intermediate with a thiol compound under basic conditions.
  • Acetamide Formation : The acetamide moiety is formed by reacting the thioether intermediate with an acyl chloride.
  • Final Substitution : The final step involves nucleophilic substitution to introduce the ethyl and 3-methylphenyl groups.

Industrial Production

For industrial production, optimizing these synthetic routes is crucial to ensure high yield and purity. Techniques such as automated reactors and continuous flow systems may be employed, alongside advanced purification methods like chromatography.

Medicinal Chemistry

The compound has been investigated for its potential as a lead compound in drug development. Its structure allows it to interact with various biological targets, making it suitable for:

  • Enzyme Inhibition : The thiophenesulfonyl group may bind to enzyme active sites, inhibiting their activity and impacting disease pathways.
  • Therapeutic Development : It has been explored for its effects on conditions related to enzyme dysregulation, showcasing potential in treating diseases such as cancer or metabolic disorders.

Materials Science

In materials science, the unique electronic properties of the thiophenesulfonyl group make this compound valuable for:

  • Organic Semiconductors : Its ability to conduct electricity can be harnessed in electronic devices.
  • Advanced Materials Development : The compound may be used in creating new materials with specific electronic characteristics.

Biological Studies

This compound can also serve as a tool in biological studies to understand structure-activity relationships. By modifying its structure, researchers can study how these changes affect biological activity, providing insights into drug design.

Case Studies and Research Findings

  • Anticancer Activity : Research has indicated that derivatives of similar compounds have shown significant anticancer properties. For instance, studies on related pyrimidine derivatives demonstrated enhanced cytotoxicity against various cancer cell lines compared to standard treatments like 5-fluorouracil .
  • CNS Activity : Some derivatives have been evaluated for their central nervous system activity, showing promising antidepressant and anxiolytic effects comparable to established medications such as Imipramine and Diazepam .
  • Structure-Activity Relationship Studies : Investigations into how modifications of the thiophenesulfonyl group influence biological activity have provided critical data for optimizing therapeutic efficacy .

Mechanism of Action

The mechanism of action of 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide involves its interaction with specific molecular targets. The sulfonyl and pyrimidine groups may interact with enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazole/Thiazole Cores

Compound AS111 (2-[[4-amino-5-(2-pyridinyl)-1,2,4-triazol-3-yl]thio]-N-(3-methylphenyl)acetamide):

  • Structural Differences : Replaces the pyrimidine ring with a 1,2,4-triazole core and substitutes the thiophene-sulfonyl group with a pyridinyl moiety.
  • Activity : Demonstrates 1.28 times higher anti-inflammatory activity than diclofenac sodium in rat formalin edema models. Molecular docking predicts strong hydrophobic interactions with COX-2 (e.g., 12 interactions with LEU338, stabilizing the active site) .
  • Mechanism : Likely inhibits COX-2, akin to celecoxib, as shown by overlapping binding conformations in computational models .

2-[[4-amino-5-(2-pyridinyl)-1,2,4-triazol-3-yl]thio]-N-arylacetamides:

  • Activity : All derivatives in this series exhibit anti-inflammatory activity comparable to diclofenac, highlighting the importance of the triazole-thioacetamide scaffold .
Pyrimidine-Based Analogues

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide:

  • Structural Differences : Substitutes the ethyl-3-methylphenyl group with a 3-fluorophenyl moiety.
  • Implications : The fluorine atom may enhance metabolic stability or binding affinity, though pharmacological data are unavailable .

2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide :

  • Structural Differences : Lacks the thiophene-sulfonyl group and incorporates dimethylpyrimidine and methylpyridinyl groups.
  • Application : Serves as a biomedical intermediate, emphasizing the versatility of pyrimidine-sulfanylacetamide scaffolds .
Thiophene-Containing Analogues

N-(3-acetyl-2-thienyl)-2-bromoacetamide :

  • Structural Differences : Features a bromoacetamide group and acetylated thiophene.
  • Utility : Acts as a synthetic intermediate for advanced thiophene derivatives, though biological activity is uncharacterized .

2-((4-Ethyl-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-sulfamoylphenyl)acetamide :

  • Structural Differences : Replaces thiophene with furan and adds a sulfamoylphenyl group.
  • Activity: Not directly reported, but sulfamoyl groups often enhance solubility or target affinity .

Comparative Analysis Table

Compound Name / ID Core Structure Key Substituents Anti-Inflammatory Activity (vs. Diclofenac) Key Interactions/Mechanism Reference
Target Compound: 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide Pyrimidine Thiophene-2-sulfonyl, ethyl-3-methylphenyl Not reported Hypothesized COX-2 inhibition
AS111 1,2,4-Triazole Pyridinyl, 3-methylphenyl 1.28× more active 12 hydrophobic interactions with COX-2
2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide Pyrimidine Thiophene-2-sulfonyl, 3-fluorophenyl Not reported
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide Pyrimidine Dimethylpyrimidine, methylpyridinyl Not reported Biomedical intermediate

Key Research Findings

Triazole vs. Pyrimidine Cores : The triazole-based AS111 outperforms pyrimidine derivatives in anti-inflammatory activity, likely due to enhanced hydrophobic interactions with COX-2 .

Substituent Effects :

  • Thiophene-sulfonyl groups may improve target binding via sulfur-mediated interactions.
  • Ethyl-3-methylphenyl groups balance lipophilicity and steric effects, though the fluorophenyl variant’s impact remains unclear .

Synthetic Flexibility : Pyrimidine-thioacetamides are versatile intermediates, as seen in the synthesis of bromoacetamides and dimethylpyrimidine derivatives .

Biological Activity

The compound 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-ethyl-N-(3-methylphenyl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound includes a pyrimidine core, a thiophene sulfonamide group, and an acetamide moiety. These features suggest diverse functionalities that may interact with various biological targets.

Molecular Formula and Weight

  • Molecular Formula: C14H17N3O2S2
  • Molecular Weight: 325.43 g/mol

Structural Components

  • Pyrimidine Ring: Central to its biological activity, potentially interacting with nucleic acid targets.
  • Thiophene Sulfonamide: May enhance binding affinity to enzymes or receptors.
  • Acetamide Group: Provides solubility and may affect pharmacokinetics.

The mechanism of action for this compound involves its interaction with specific molecular targets such as enzymes or receptors. The functional groups present in the compound facilitate binding to active sites, which can lead to inhibition or modulation of enzymatic activity. Such interactions can significantly affect various biochemical pathways, contributing to its therapeutic effects.

Anticancer Activity

Research indicates that derivatives of thiophene and pyrimidine compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit protein kinases involved in cancer proliferation.

Case Study: Inhibition of FLT3 Kinase

A study highlighted the inhibitory activity of thiophene/pyrimidine derivatives against FLT3 kinase, a critical target in hematopoietic malignancies. Compounds demonstrated an inhibition range from 41.4% to 83.5%, with some derivatives showing IC50 values as low as 32.435 ± 5.5 μM against FLT3 .

Cytotoxicity Studies

In vitro studies have demonstrated that compounds similar to This compound exhibit cytotoxic effects against various cancer cell lines, including:

  • HT-29 (Colorectal Cancer)
  • MCF-7 (Breast Cancer)

These studies often report significant reductions in cell viability at concentrations as low as 10 μM, demonstrating the compound's potential as an anticancer agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of specific functional groups can enhance or diminish its efficacy:

Functional GroupEffect on Activity
Thiophene SulfonamideEnhances enzyme binding
AcetamideImproves solubility and bioavailability
Substituted Phenyl RingModulates cytotoxicity

Research suggests that modifications at the 4-position of the pyrimidine ring can significantly influence biological activity, highlighting the importance of tailored synthesis in drug development .

Summary of Findings

The compound This compound exhibits promising biological activity, particularly in anticancer applications through its interactions with key molecular targets. Ongoing research into its mechanism of action and optimization through SAR studies will be essential for developing effective therapeutic agents based on this compound.

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